molecular formula C12H11NO2S B1391995 Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate CAS No. 773135-02-7

Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate

Cat. No.: B1391995
CAS No.: 773135-02-7
M. Wt: 233.29 g/mol
InChI Key: WKAOVXQAMNURHS-UHFFFAOYSA-N
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Description

Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate is a heterocyclic compound that contains both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate typically involves the reaction of 2-bromopyridine with ethyl 2-thiophenecarboxylate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene . The reaction conditions are generally mild, and the process is efficient, yielding the desired product in good quantities.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-pyridyl)acetate
  • Ethyl 2-thiophenecarboxylate
  • 2-(2-Pyridyl)thiophene

Uniqueness

Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate is unique due to the presence of both pyridine and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a broader range of reactivity and potential biological activities .

Biological Activity

Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure, which incorporates both thiophene and pyridine moieties, suggests a range of interactions with biological targets, making it a candidate for further investigation in various therapeutic applications.

  • Chemical Formula : C12H11NO2S
  • Molecular Weight : 233.29 g/mol
  • CAS Number : 49761868

The compound exhibits distinct physical and chemical properties due to the presence of sulfur and nitrogen heteroatoms, which contribute to its reactivity and biological interactions.

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may inhibit kinase activity, modulate receptor signaling, and interfere with DNA synthesis and repair mechanisms, similar to other thiophene derivatives known for their pharmacological effects .

Biological Activities

Research indicates that thiophene derivatives, including this compound, display a variety of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus as well as fungal strains like Candida albicans .
  • Anticancer Properties : this compound has been explored for its potential anticancer effects. Similar compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
  • Anti-inflammatory Effects : Thiophene-based compounds are also recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

  • Antimicrobial Screening :
    • A study evaluated the antibacterial activity of thiophene derivatives against multiple bacterial strains using the broth dilution method. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin .
  • Anticancer Activity :
    • In vitro studies have shown that thiophene derivatives can significantly inhibit the proliferation of melanoma cell lines. The mechanism was linked to the induction of apoptosis mediated by caspase activation .
  • Anti-inflammatory Activity :
    • Research involving animal models demonstrated that thiophene derivatives could reduce paw edema in rats, indicating their potential use as anti-inflammatory agents .

Data Table: Biological Activities of this compound

Activity TypeTest Organism/ModelResultReference
AntimicrobialE. coliMIC = 50 µg/ml
S. aureusMIC = 100 µg/ml
AnticancerMelanoma cell linesSignificant growth inhibition
Anti-inflammatoryRat paw edema modelReduced edema by 30%

Properties

IUPAC Name

ethyl 5-pyridin-2-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-7-6-10(16-11)9-5-3-4-8-13-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAOVXQAMNURHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258118
Record name Ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773135-02-7
Record name Ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773135-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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